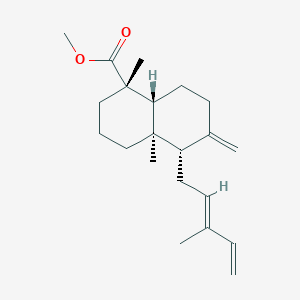

Methyl trans-communate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl trans-communate is a diterpenoid compound derived from communic acids, which are naturally occurring substances found in various plant species, particularly conifers. This compound is characterized by its labdane skeleton and is known for its diverse biological activities and applications in synthetic chemistry .

Vorbereitungsmethoden

Methyl trans-communate can be synthesized through several routes. One common method involves the selective degradation of side chains and stereoselective formation of the desired configuration. The synthesis can start from either this compound or methyl cis-communate, or a mixture of both . Industrial production methods often involve the use of specific reagents and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Methyl trans-communate undergoes various chemical reactions, including:

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohols.

Substitution: Halogenation and other substitution reactions can be performed using reagents like halides and nucleophiles.

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which are valuable intermediates in further synthetic processes .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Methyl trans-communate serves as a chiral building block in organic synthesis. Its significance lies in the following areas:

- Synthesis of Bioactive Natural Products : It is utilized in the synthesis of various bioactive compounds, including quassinoids and abietane antioxidants. These compounds have implications in pharmacology and natural product chemistry.

- Diels-Alder Reactions : The compound has been studied for its reactivity in Diels-Alder cycloaddition reactions with different dienophiles, demonstrating its potential in synthetic organic chemistry .

Biological Applications

The biological activities of this compound highlight its potential therapeutic uses:

- Antibacterial Properties : Research indicates that this compound exhibits antibacterial effects, making it a candidate for developing new antibiotics.

- Antitumoral Activity : Studies suggest that it may induce apoptosis and inhibit cell proliferation, which are critical mechanisms in cancer treatment.

- Hypolipidemic Effects : The compound may also play a role in regulating lipid metabolism, suggesting potential applications in treating metabolic disorders.

Medical Applications

Given its biological properties, this compound is being investigated for various medical applications:

- Cancer Treatment : Its ability to induce apoptosis positions it as a potential agent in cancer therapy. Ongoing studies aim to elucidate its mechanisms and efficacy against different cancer types.

- Lipid Metabolism Regulation : The compound's hypolipidemic effects are being explored for their implications in managing conditions like hyperlipidemia and cardiovascular diseases.

Industrial Applications

In addition to its scientific and medical relevance, this compound finds utility in various industrial sectors:

- Perfume Fixatives : Due to its pleasant odor profile, it is used as a fixative in the fragrance industry, enhancing the longevity of scents.

- Herbicide Production : Its chemical properties allow it to be utilized in the formulation of herbicides, contributing to agricultural practices.

Case Study 1: Synthesis of Quassinoids

A study demonstrated the successful use of this compound as a precursor for synthesizing quassinoids, which are known for their antitumor properties. The synthesis involved several steps, including Diels-Alder reactions and subsequent functional group modifications.

Case Study 2: Antibacterial Activity

Research conducted on the antibacterial effects of this compound revealed significant activity against Gram-positive bacteria. This study highlights its potential as a lead compound for developing new antibiotics.

Wirkmechanismus

The mechanism of action of Methyl trans-communate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s antitumoral effects are linked to its capacity to induce apoptosis in cancer cells by modulating signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl trans-communate is compared with other similar compounds such as:

This compound: Differing in the stereochemistry of the double bonds.

Mirceo Communic Acid: A regioisomer with a different location of the double bonds.

4-epi-trans-Communic Acid: A C4 epimer of trans-communic acid.

ent-trans-Communic Acid: The enantiomer of trans-communic acid.

These compounds share similar labdane skeletons but differ in their stereochemistry and biological activities, highlighting the uniqueness of this compound .

Eigenschaften

CAS-Nummer |

1235-39-8 |

|---|---|

Molekularformel |

C21H32O2 |

Molekulargewicht |

316.5 g/mol |

IUPAC-Name |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |

InChI-Schlüssel |

WYJKGKPQXWDIQP-BRUWWATDSA-N |

SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Isomerische SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |

Kanonische SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.